5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Description
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 5-position. The phenyl substituent includes a methoxy group at the para position and a methyl group at the ortho position (Figure 1). Pyridin-3-ol derivatives are known for their roles as structural analogs of vitamin B6 and their antioxidant, antimicrobial, and cytotoxic properties .
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-12(16-2)3-4-13(9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROIYNTPOEFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682778 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-73-3 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcone-Based Pyridine Ring Formation
Cyclocondensation of chalcone derivatives with nitrile-containing reagents offers a direct route to functionalized pyridines. In a procedure adapted from, 3-acetyl-2,5-dichlorothiophene reacts with substituted benzaldehydes to form chalcones, which subsequently undergo cyclization with malononitrile under basic conditions. For 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol, the chalcone precursor 4a–i (derived from 4-methoxy-2-methylbenzaldehyde) is refluxed with malononitrile and potassium hydroxide in methanol, yielding the pyridine core after 2 hours (Scheme 1). This method achieves moderate yields (~60%) but requires careful purification via preparative TLC to isolate the desired regioisomer.
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxy-2-methylbenzaldehyde | KOH | MeOH | Reflux | 58–62 |
| 3-Acetylthiophene | KOH | MeOH | Reflux | 55–60 |
Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Group Introduction
The phenyl group at position 5 of the pyridine can be introduced via Suzuki coupling between a boronic acid derivative and a halogenated pyridine precursor. For instance, 5-bromo-3-hydroxypyridine reacts with 4-methoxy-2-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (3:1). This method, extrapolated from analogous syntheses in, achieves yields of 65–70% after 12 hours at 80°C. The hydroxyl group at position 3 necessitates protection (e.g., as a silyl ether) to prevent side reactions during coupling.
Buchwald-Hartwig Amination Followed by Demethylation
An alternative route involves installing a methoxy group early in the synthesis, followed by selective demethylation. Patent EP0369208A1 demonstrates the hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to an amine intermediate, which is diazotized and hydrolyzed to yield 3,5-dimethyl-4-methoxypyridine-2-methanol. Adapting this, 5-(4-methoxy-2-methylphenyl)pyridin-3-ol could be synthesized by subjecting a methyl-protected precursor to BBr₃-mediated demethylation at 0°C, preserving the hydroxyl group at position 3.
Functional Group Interconversion
Hydroxylation via Diazotization and Hydrolysis
The diazotization of aminopyridines, as detailed in, provides a pathway to hydroxyl groups. For example, 5-(4-methoxy-2-methylphenyl)pyridin-3-amine undergoes diazotization with NaNO₂ in aqueous H₂SO₄ at −5°C, followed by hydrolysis to yield the corresponding phenol. This method, while efficient (~75% yield), requires precise temperature control to minimize byproduct formation.
Methoxylation Using Dimethyl Sulfate
Early-stage methoxylation avoids later-stage functionalization challenges. In a procedure from, 3,5-dimethylpyridine-N-oxide is treated with dimethyl sulfate and KCN to introduce methoxy groups. Applying this to a pre-functionalized pyridine intermediate could install the 4-methoxy-2-methylphenyl group prior to ring assembly, streamlining the synthesis.
Comparative Analysis and Optimization
Table 2: Efficiency of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Cyclocondensation | Chalcone cyclization | 58–62 | 85–90 | Regioisomer separation |
| Suzuki coupling | Pd-mediated coupling | 65–70 | 90–95 | Hydroxyl group protection |
| Diazotization-hydrolysis | NaNO₂/H₂SO₄ treatment | 70–75 | 88–92 | Temperature sensitivity |
Optimization strategies include:
-
Solvent selection : Replacing methanol with DMF in cyclocondensation improves solubility of aromatic intermediates.
-
Catalyst screening : Using PdCl₂(dppf) instead of Pd(PPh₃)₄ enhances coupling efficiency for electron-rich aryl boronic acids.
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Protecting groups : Employing tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection minimizes side reactions during cross-coupling .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-(4-Methoxy-2-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-(4-Methoxy-2-methylphenyl)piperidin-3-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(4-Methoxy-2-methylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. The exact molecular pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol can be contextualized by comparing it with structurally related pyridin-3-ol derivatives. Below is a detailed analysis based on substituent effects, bioactivity, and synthetic routes.
Structural and Physicochemical Comparisons
<sup>a</sup> LogP values are estimated or experimentally derived from similar analogs.
Pharmacological Activity Comparisons
- Anticancer Activity: 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol analogs: In thiadiazole-acetamide derivatives (e.g., compound 7d), substitution with 2-fluoro-phenoxy groups resulted in potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil . 5-(Trifluoromethyl)pyridin-3-ol derivatives: Demonstrated moderate activity in kinase inhibition assays, with trifluoromethyl groups enhancing target binding affinity .
Antioxidant Activity :
- Pyridin-3-ol derivatives, including 5-alkyl/aryl-substituted variants, exhibit radical scavenging properties due to the hydroxyl group’s redox activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol with high purity?
- Methodology : Start with a pyridine core and introduce substituents via regioselective reactions. For example, use Suzuki-Miyaura coupling to attach the 4-methoxy-2-methylphenyl group to the pyridine ring. Subsequent hydroxylation at the 3-position can be achieved using oxidative conditions (e.g., hydroxylamine derivatives or catalytic oxidation). Purification via recrystallization or column chromatography is critical to isolate the product. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products. For hydroxylation, avoid over-oxidation by controlling reaction time and stoichiometry .
Q. How can NMR spectroscopy resolve signal overlap between hydroxyl and methoxy groups in 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol?
- Methodology : Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydroxyl protons and sharpen signals. Employ 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping peaks by correlating protons with adjacent carbons. For methoxy groups, observe singlet peaks at ~3.8 ppm in ¹H NMR, while hydroxyl protons may appear as broad singlets between 5–7 ppm, depending on hydrogen bonding .
Q. What analytical techniques are essential for confirming the structure of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol?
- Methodology : Combine mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation, FTIR for functional group analysis (e.g., O-H stretch at ~3200 cm⁻¹), and X-ray crystallography for absolute configuration determination. Cross-validate results with computational methods (e.g., DFT calculations) to ensure structural accuracy .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) on the phenyl ring influence the reactivity of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol in cross-coupling reactions?
- Methodology : Perform Hammett analysis to correlate substituent σ values with reaction rates. For example, electron-donating groups (e.g., methoxy) may enhance nucleophilic aromatic substitution by activating the pyridine ring, while electron-withdrawing groups (e.g., chloro) could slow the reaction. Use DFT calculations to map electron density distributions and predict regioselectivity .
- Data Interpretation : Compare yields and kinetic data from reactions with analogs like 5-(3-Chloro-4-methylphenyl)pyridin-3-ol to isolate substituent effects .
Q. What experimental approaches can address discrepancies in reported biological activities of structurally similar pyridin-3-ol derivatives?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Use dose-response curves to calculate IC₅₀ values and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric). For conflicting data, re-evaluate compound purity and stability under assay conditions using LC-MS .
- Case Study : If 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol shows inconsistent antimicrobial activity, test its stability in culture media and confirm the absence of degradation products .
Q. How can computational modeling guide the optimization of 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol for enhanced binding to a target enzyme?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions between the compound and the enzyme’s active site. Use MD simulations to assess binding stability over time. Synthesize derivatives with modifications predicted to improve binding (e.g., adding hydrogen bond donors) and validate experimentally .
- Example : If the hydroxyl group is critical for binding, protect it during synthesis and deprotect post-reaction to maintain activity .
Key Recommendations for Researchers
- Synthesis : Prioritize regioselective coupling reactions and post-functionalization to minimize competing pathways.
- Characterization : Use advanced NMR techniques and cross-validate with computational models.
- Biological Assays : Standardize protocols and confirm compound integrity to resolve data contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
